Sporeamicin C
Übersicht
Beschreibung
Sporeamicin C is a macrolide antibiotic derived from the bacterium Saccharopolyspora. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. It has been studied for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Wissenschaftliche Forschungsanwendungen
Sporeamicin C has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sporeamicin C involves several steps, starting from the fermentation of Saccharopolyspora species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps include:
Fermentation: The bacterium Saccharopolyspora is cultured in a nutrient-rich medium under controlled conditions to produce this compound.
Extraction: The fermentation broth is filtered to remove the bacterial cells, and the filtrate is extracted with organic solvents to concentrate the antibiotic.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as continuous chromatography and automated extraction systems are employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sporeamicin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives with improved pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced antibacterial activity or reduced toxicity.
Wirkmechanismus
Sporeamicin C exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the peptide chain, leading to the inhibition of bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action is similar to that of other macrolide antibiotics.
Vergleich Mit ähnlichen Verbindungen
Erythromycin: A well-known macrolide antibiotic with a similar structure and mechanism of action.
Spiramycin: Another macrolide antibiotic with comparable antibacterial activity and clinical applications.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties and a broader spectrum of activity.
Uniqueness of Sporeamicin C: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has been shown to be effective against certain bacterial strains that are resistant to other macrolides. Additionally, its unique structure allows for the development of novel derivatives with enhanced activity and reduced side effects.
Eigenschaften
IUPAC Name |
2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBYEZLPVFWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141340-34-3 | |
Record name | Sporeamicin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141340343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.